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Compound of Interest

Compound Name: Ponatinib D8

Cat. No.: B3026086 Get Quote

An In-depth Analysis of its Chemical Structure, Properties, and Mechanism of Action

Introduction
Ponatinib D8 is the deuterated form of Ponatinib, a potent, orally available, multi-targeted

tyrosine kinase inhibitor. Due to its isotopic labeling, Ponatinib D8 serves as an invaluable

internal standard for the accurate quantification of Ponatinib in various biological matrices using

mass spectrometry-based methods such as GC-MS or LC-MS.[1] Understanding the chemical

and biological properties of Ponatinib is crucial for researchers in the fields of oncology,

pharmacology, and drug development. This technical guide provides a comprehensive

overview of the chemical structure, physicochemical properties, and the intricate mechanism of

action of Ponatinib, with a focus on its inhibitory effects on key signaling pathways implicated in

cancer.

Chemical Structure and Properties
Ponatinib D8 is structurally identical to Ponatinib, with the exception of eight hydrogen atoms

on the piperazine ring being replaced by deuterium atoms. This isotopic substitution results in a

higher molecular weight while maintaining the same chemical reactivity and biological activity

as the parent compound.

Chemical Name: 3-(2-imidazo[1,2-b]pyridazin-3-ylethynyl)-4-methyl-N-[4-[(4-methyl-1-

piperazinyl-2,2,3,3,5,5,6,6-d8)methyl]-3-(trifluoromethyl)phenyl]-benzamide[1]
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Image of the chemical structure of Ponatinib D8:

(A chemical structure image would be placed here in a real document)

Physicochemical Properties of Ponatinib D8

Property Value Reference

CAS Number 1562993-37-6 [1][2][3]

Molecular Formula C₂₉H₁₉D₈F₃N₆O

Molecular Weight 540.61 g/mol

Appearance White to light yellow solid

Solubility
Soluble in DMSO and

Methanol

Storage Store at -20°C

Biological Activity and Mechanism of Action
Ponatinib is a pan-BCR-ABL inhibitor, designed to be effective against not only the native BCR-

ABL kinase but also its mutated forms that confer resistance to other tyrosine kinase inhibitors,

most notably the T315I "gatekeeper" mutation. The primary therapeutic target of Ponatinib is

the aberrant BCR-ABL tyrosine kinase, a hallmark of chronic myeloid leukemia (CML) and

Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).

Beyond BCR-ABL, Ponatinib exhibits potent inhibitory activity against a spectrum of other

kinases that are crucial in tumor progression, including those involved in angiogenesis and cell

proliferation.

Inhibitory Activity of Ponatinib Against Key Kinases
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Kinase Target IC₅₀ (nM) Reference

Abl 0.37

Abl (T315I mutant) 2.0

PDGFRα 1.1

VEGFR2 1.5

FGFR1 2.2

Src 5.4

Signaling Pathway Inhibition
Ponatinib exerts its therapeutic effects by blocking the ATP-binding site of these kinases,

thereby inhibiting their catalytic activity and disrupting the downstream signaling cascades that

drive cancer cell proliferation, survival, and angiogenesis.

The constitutive activation of the BCR-ABL tyrosine kinase leads to the activation of multiple

downstream pathways, including the RAS/MAPK, PI3K/AKT/mTOR, and JAK/STAT pathways,

which collectively promote uncontrolled cell growth and inhibit apoptosis. Ponatinib's inhibition

of BCR-ABL effectively shuts down these oncogenic signals.
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Click to download full resolution via product page

Caption: Ponatinib inhibits the constitutively active BCR-ABL kinase.

These receptor tyrosine kinases are key regulators of angiogenesis, cell growth, and

differentiation. Ponatinib's inhibition of these receptors disrupts tumor vascularization and

proliferation.
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Caption: Ponatinib inhibits key receptor tyrosine kinases.

Src is a non-receptor tyrosine kinase that plays a pivotal role in cell proliferation, survival,

migration, and angiogenesis. Its inhibition by Ponatinib contributes to the drug's broad anti-

cancer activity.
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Caption: Ponatinib inhibits the non-receptor tyrosine kinase Src.

Experimental Protocols
The following are generalized protocols for key experiments used to characterize the activity of

Ponatinib. Researchers should optimize these protocols based on their specific experimental

setup and cell lines.

Biochemical Kinase Assay (IC₅₀ Determination)
This assay quantifies the direct inhibitory effect of Ponatinib on the enzymatic activity of a

purified kinase.
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Caption: Workflow for a biochemical kinase inhibition assay.

Methodology:

Reagent Preparation:

Prepare a stock solution of Ponatinib in DMSO and perform serial dilutions to the desired

concentrations.

Dilute the purified target kinase and its specific substrate to their optimal concentrations in

the kinase reaction buffer.

Reaction Setup:

In a microplate, add the diluted Ponatinib solutions or a vehicle control (DMSO).

Add the diluted kinase to each well.

Reaction Initiation and Incubation:

Initiate the kinase reaction by adding ATP to each well.

Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30-

60 minutes).

Signal Detection:

Stop the reaction and measure the kinase activity. This can be done using various

methods, such as luminescence-based assays that quantify the remaining ATP (e.g.,

Kinase-Glo®), or by measuring the phosphorylated substrate using specific antibodies

(e.g., ELISA).

Data Analysis:

Calculate the percentage of kinase inhibition for each Ponatinib concentration relative to

the vehicle control.
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Plot the percentage of inhibition against the logarithm of the Ponatinib concentration and

fit the data to a dose-response curve to determine the IC₅₀ value.

Cell-Based Proliferation Assay (IC₅₀ Determination)
This assay measures the effect of Ponatinib on the viability and proliferation of cancer cell

lines.
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Caption: Workflow for a cell-based proliferation assay.

Methodology:

Cell Seeding:

Culture the desired cancer cell line to exponential growth.

Seed the cells into 96-well plates at an appropriate density and allow them to adhere

overnight.

Compound Treatment:

Prepare serial dilutions of Ponatinib in cell culture medium.

Remove the existing medium from the cells and add the medium containing the different

concentrations of Ponatinib or a vehicle control.

Incubation:

Incubate the plates for a period of 48 to 72 hours at 37°C in a humidified CO₂ incubator.

Viability Assessment:

Add a viability reagent to each well. Common reagents include:
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide): Forms a purple

formazan product in viable cells, which is then solubilized and measured by

absorbance.

MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-

tetrazolium): Forms a water-soluble formazan product, allowing for direct measurement

of absorbance.

Resazurin-based assays (e.g., alamarBlue): Measures the metabolic reduction of

resazurin to the fluorescent resorufin.

Data Analysis:

Measure the absorbance or fluorescence using a microplate reader.

Calculate the percentage of cell viability for each Ponatinib concentration relative to the

vehicle control.

Plot the percentage of viability against the logarithm of the Ponatinib concentration and fit

the data to a dose-response curve to determine the IC₅₀ value.

Conclusion
Ponatinib D8 is an essential tool for the preclinical and clinical development of Ponatinib,

enabling precise and accurate quantification. The biological activity of its parent compound,

Ponatinib, is characterized by its potent, multi-targeted inhibition of key kinases driving

oncogenesis. Its efficacy against the T315I mutant BCR-ABL represents a significant

advancement in the treatment of resistant CML. A thorough understanding of its chemical

properties, mechanism of action, and the signaling pathways it modulates is fundamental for

researchers aiming to further explore its therapeutic potential and develop next-generation

kinase inhibitors. The detailed experimental protocols provided in this guide offer a solid

foundation for the in vitro characterization of Ponatinib and other similar kinase inhibitors.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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